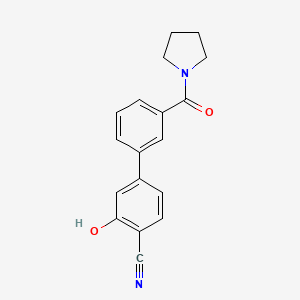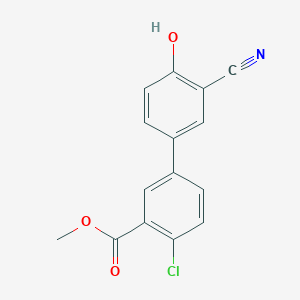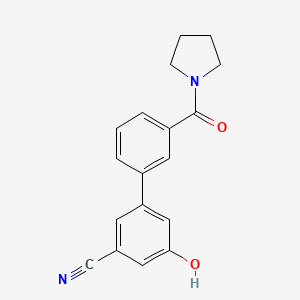
2-Cyano-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% (2C5PPCP95) is an organic compound that is widely used in scientific research. It is a colorless solid at room temperature and has a melting point of around 90°C. 2C5PPCP95 is an important intermediate in the synthesis of a variety of organic compounds, including drugs, dyes, and pharmaceuticals. It has a wide range of applications in the laboratory, including in the synthesis of drugs, dyes, and pharmaceuticals.
Applications De Recherche Scientifique
2-Cyano-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has a wide range of applications in scientific research. It is used in the synthesis of a variety of organic compounds, including drugs, dyes, and pharmaceuticals. It is also used in the synthesis of a variety of fluorescent compounds, which are used in the study of biological processes. In addition, it is used in the synthesis of a variety of polymers, such as polyurethanes and polycarbonates.
Mécanisme D'action
2-Cyano-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% is an intermediate in the synthesis of a variety of organic compounds. It acts as a catalyst in the reaction by activating the reactants and facilitating the formation of the desired product.
Biochemical and Physiological Effects
2-Cyano-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has no known biochemical or physiological effects in humans or animals. It is not toxic and is considered to be a safe compound for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
2-Cyano-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a colorless solid at room temperature and has a melting point of around 90°C, which makes it easy to handle and store. It is also a relatively inexpensive compound, making it a cost-effective choice for researchers. However, it is important to note that 2-Cyano-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% is a highly reactive compound and should be handled with care.
Orientations Futures
2-Cyano-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has a wide range of applications in scientific research and has potential for further development. It could be used in the synthesis of a variety of drugs, dyes, and pharmaceuticals. It could also be used in the synthesis of polymers, such as polyurethanes and polycarbonates. Additionally, it could be used in the synthesis of fluorescent compounds, which could be used in the study of biological processes. Finally, it could be used in the synthesis of a variety of other organic compounds, such as vitamins and hormones.
Méthodes De Synthèse
2-Cyano-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% is synthesized from 4-chloro-2-nitrobenzoic acid and 3-pyrrolidinylcarbonylphenol. The reaction is carried out in a two-step process. In the first step, the 4-chloro-2-nitrobenzoic acid is reacted with 3-pyrrolidinylcarbonylphenol in the presence of an acid catalyst to form 2-cyano-5-(3-pyrrolidinylcarbonylphenyl)phenol. In the second step, the reaction mixture is heated to 90°C to obtain the desired product.
Propriétés
IUPAC Name |
2-hydroxy-4-[3-(pyrrolidine-1-carbonyl)phenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c19-12-16-7-6-14(11-17(16)21)13-4-3-5-15(10-13)18(22)20-8-1-2-9-20/h3-7,10-11,21H,1-2,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWAFXQSCYLRSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684992 |
Source


|
| Record name | 3-Hydroxy-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-5-(3-pyrrolidinylcarbonylphenyl)phenol | |
CAS RN |
1261951-11-4 |
Source


|
| Record name | 3-Hydroxy-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Cyano-4-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377127.png)
![2-Cyano-4-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377137.png)


![2-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377151.png)
![2-Cyano-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377158.png)






